molecular formula C34H39ClN4O6 B095798 Hematoporphyrin hydrochloride CAS No. 17471-45-3

Hematoporphyrin hydrochloride

Cat. No.: B095798
CAS No.: 17471-45-3
M. Wt: 635.1 g/mol
InChI Key: APOMKBSOIPKRCP-UHFFFAOYSA-N
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Description

Hematoporphyrin hydrochloride is a porphyrin derivative, specifically a hydrated form of protoporphyrin IX. It is a deeply colored solid that is often encountered as a solution. The compound is known for its use as a photosensitizer in photodynamic therapy, a treatment method that utilizes light to activate the compound for therapeutic effects .

Biochemical Analysis

Biochemical Properties

Hematoporphyrin Hydrochloride interacts with various biomolecules. For instance, it has been shown to interact with spectrin, a major erythroid cytoskeleton protein . The interactions of this compound with dimeric and tetrameric spectrin have been studied .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used as a photosensitizer in photodynamic therapy . This therapy involves the use of light and a photosensitizer to kill cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. For instance, it binds to spectrin, a major erythroid cytoskeleton protein . This binding interaction is believed to be involved in its mechanism of action .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been used in photodynamic therapy, where its effects are observed over time .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hematoporphyrin hydrochloride is prepared from hemin. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The stock solution is typically kept at low temperatures to maintain stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: Hematoporphyrin hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the porphyrin ring structure.

    Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Hematoporphyrin hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hematoporphyrin hydrochloride is unique among porphyrin derivatives due to its specific hydration and preparation methods. Similar compounds include:

This compound stands out due to its specific photophysical properties and its effectiveness as a photosensitizer in medical applications.

Biological Activity

Hematoporphyrin hydrochloride (HpHCl) is a synthetic derivative of heme, primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT). This compound exhibits significant biological activity, particularly in the treatment of various malignancies and other medical applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₃ClN₄O₃
  • Molecular Weight : Approximately 598.6887 g/mol
  • Color : Deep red, typically found in solution form

This compound's primary mechanism involves the generation of reactive oxygen species (ROS) upon photoactivation. This process leads to cellular damage and apoptosis in targeted cancer cells. The steps involved in its action are:

  • Absorption of Light : HpHCl absorbs specific wavelengths of light (typically in the red spectrum).
  • Singlet Oxygen Generation : Excitation leads to the production of singlet oxygen, a highly reactive form of oxygen.
  • Cellular Damage : ROS induce peroxidative reactions that damage cellular structures, including membranes and DNA.

1. Photodynamic Therapy (PDT)

HpHCl is extensively used in PDT for treating various cancers, including:

  • Liver Cancer : Studies have demonstrated its efficacy in combination with doxorubicin-loaded nanoparticles, enhancing therapeutic outcomes while minimizing systemic toxicity .
  • Cholangiocarcinoma : Effective when used alongside stent placement.

2. Psychiatric Applications

Historically, hematoporphyrin was explored for its antidepressant and antipsychotic effects, particularly in treating manic-depressive disorders .

3. Antitumor Activity

Research indicates that HpHCl can enhance the expression of heme carrier proteins, facilitating better uptake into cells and improving PDT efficacy against tumors.

Comparative Analysis with Other Compounds

CompoundMolecular FormulaKey Features
Protoporphyrin IXC₁₂H₁₄N₄O₃Precursor to heme; used in similar therapies
Hematoporphyrin DerivativeVariableEnhanced photosensitizing ability
Chlorin e6C₁₂H₁₄N₄O₃More potent photosensitizer; used in cancer therapy
PhotofrinVariableApproved for clinical use; broader application range

This compound stands out due to its historical use in psychiatric treatments alongside modern oncological applications. Its ability to generate singlet oxygen makes it particularly effective compared to other similar compounds.

Case Studies and Research Findings

  • In Vivo Studies : A study involving docetaxel prodrug and hematoporphyrin co-assembled nanoparticles showed promising results in prolonging drug circulation time and enhancing tumor distribution while reducing exposure to normal tissues. The combination significantly inhibited tumor growth in 4T1 tumor-bearing mice .
  • Cellular Accumulation Studies : Research comparing hematoporphyrin derivatives indicated that while HpHCl is less potent than Photofrin II, it still demonstrates significant photodynamic cytotoxicity against solid tumors .
  • Pharmacokinetics : In pharmacokinetic studies, hematoporphyrin was shown to increase oxygen consumption in irradiated rat liver mitochondria, indicating potential metabolic interactions that could enhance its therapeutic effects .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOMKBSOIPKRCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6033-50-7, 17471-45-3, 17696-69-4
Record name Hematoporphyrin monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2)
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Record name 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride
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Record name Haematoporphyrin dihydrochloride
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Record name HEMATOPORPHYRIN MONOHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential adverse effects of Hematoporphyrin hydrochloride therapy?

A1: this compound can cause severe photosensitivity, leading to exaggerated sunburn-like reactions upon exposure to sunlight [, ]. This photosensitivity can persist for extended periods, even months after treatment discontinuation []. Additionally, cases of multiple neuritis (inflammation of multiple nerves) have been reported [].

Q2: How does the photosensitizing effect of this compound manifest?

A2: this compound, when injected, significantly increases the skin's sensitivity to light [, , ]. Exposure to sunlight following injection can lead to intense local reactions, including urticaria (hives) and persistent pigmentation []. This photosensitizing effect has been observed even two months post-treatment []. Animal studies have shown similar photosensitivity, with varying degrees of severity depending on the light intensity [].

Q3: Are there differences in photosensitizing properties between synthetic this compound and naturally occurring hematoporphyrin?

A3: Yes, research indicates that synthetic this compound ("Photodyn") exhibits a stronger photosensitizing effect compared to the hematoporphyrin naturally produced in the body during disease processes [].

Q4: What is the chemical structure of this compound?

A4: While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data of this compound, they reference its derivation from hematoporphyrin. Further research in chemical databases and literature would be required to obtain this specific structural information.

Q5: What is the historical context of this compound research?

A5: The study of this compound in the context of photodynamic action originates from the early 20th century. Research by Hausmann in 1908 demonstrated the substance's ability to cause cellular destruction in paramecia and red blood cells upon light exposure []. Subsequent studies throughout the 20th century further explored its photodynamic properties and potential therapeutic applications.

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